molecular formula C15H15N3O2S B410388 3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA CAS No. 333739-65-4

3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA

Katalognummer: B410388
CAS-Nummer: 333739-65-4
Molekulargewicht: 301.4g/mol
InChI-Schlüssel: LYLASDALSODNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is a synthetic organic compound with the molecular formula C14H14N2O2S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the reaction of 4-methoxybenzoic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the desired product using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy group and pyridine ring allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to the presence of both a methoxy group and a carbamothioyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

333739-65-4

Molekularformel

C15H15N3O2S

Molekulargewicht

301.4g/mol

IUPAC-Name

4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O2S/c1-20-13-6-4-12(5-7-13)14(19)18-15(21)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,19,21)

InChI-Schlüssel

LYLASDALSODNAS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.